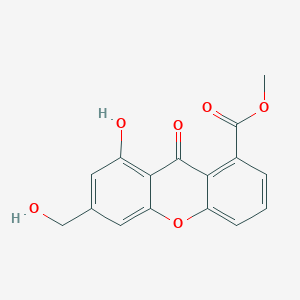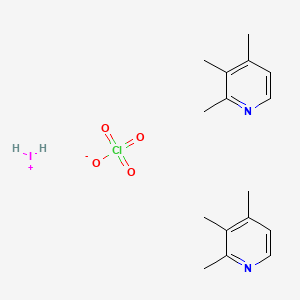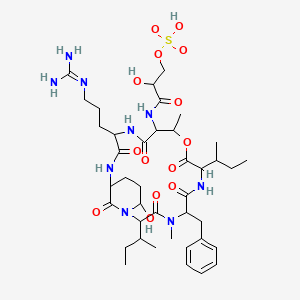
Cyanopeptolin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanopeptolin S is a cyclodepsipeptide.
Aplicaciones Científicas De Investigación
Protease Inhibitory Activity
Cyanopeptolins, including Cyanopeptolin S, are known for their inhibitory activity against serine proteases such as trypsin and chymotrypsin. For instance, specific variants of cyanopeptolins have demonstrated potent inhibitory effects against chymotrypsin and mild activity against trypsin, highlighting their potential as drug candidates for metabolic disorders and other diseases (Mazur-Marzec et al., 2018). Additionally, cyanopeptolin CB071, isolated from the cyanobacterium Aphanocapsa sp., has been identified as a trypsin inhibitor, further supporting the potential therapeutic applications of these compounds (Choi et al., 2008).
Bioactive Metabolite Research
Cyanopeptolins, as a group, have been extensively studied for their diverse biological activities. They are non-ribosomal peptide synthesis-derived natural products with significant serine protease inhibitory properties, making them subjects of interest in drug discovery efforts (Köcher et al., 2020). Research into the chemical biology of cyanopeptolins, including Cyanopeptolin S, provides a comprehensive understanding of their biosynthesis, molecular mode of action, and potential therapeutic applications.
Environmental and Ecological Impact
The production of cyanopeptolins by cyanobacteria and their ecological implications have been a subject of study. Cyanopeptolins, including Cyanopeptolin S, have been identified as contributors to the biochemistry of cyanobacteria that potentially affect the feeding ecology of planktonic herbivores in freshwater ecosystems (Czarnecki et al., 2006). This underlines the importance of understanding the broader environmental impact of these compounds.
Potential in Drug Development
Cyanopeptolins have been identified as attractive targets for drug development due to their unique properties as protease inhibitors. Studies on cyanobacterial isolates have demonstrated the potential of cyanopeptolins in pharmacotherapy, particularly in regulating abnormal physiological processes in the human body (Silva-Stenico et al., 2012). The diversity of cyanopeptolin variants, including Cyanopeptolin S, suggests a wide range of possible therapeutic applications.
Genetic and Biosynthetic Studies
The genetic and biosynthetic pathways of cyanopeptolins have been explored to understand their production and variability. Research into cyanopeptolin gene clusters in various cyanobacterial strains has shed light on the evolution and diversification of these compounds (Rounge et al., 2007). This information is crucial for the potential biotechnological production of cyanopeptolins, including Cyanopeptolin S.
Propiedades
Nombre del producto |
Cyanopeptolin S |
|---|---|
Fórmula molecular |
C40H63N9O14S |
Peso molecular |
926 g/mol |
Nombre IUPAC |
[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61) |
Clave InChI |
LQLBUPVHKUILGJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
SMILES canónico |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Sinónimos |
cyanopeptolin S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1Z,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B1261984.png)
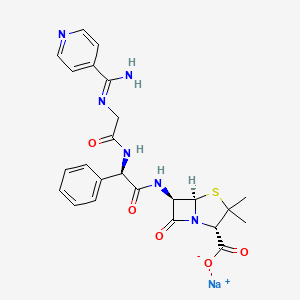
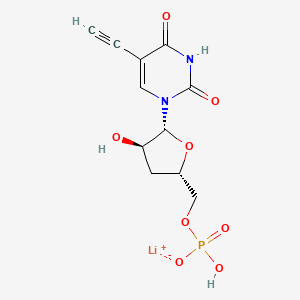
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)
